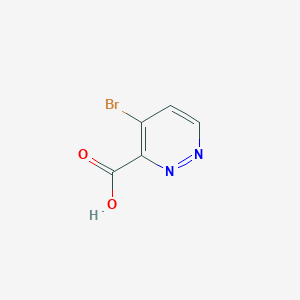
4-Bromopyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromopyridazine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H3BrN2O2 It is a derivative of pyridazine, featuring a bromine atom at the 4-position and a carboxylic acid group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromopyridazine-3-carboxylic acid typically involves the bromination of pyridazine derivatives. One common method starts with 3,6-dichloropyridazine, which undergoes a series of reactions to introduce the bromine atom and the carboxylic acid group. The steps include chlorination, hydroxylation, and bromination .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of 3,6-dichloropyridazine as a raw material. The process includes four main steps: chlorination to form 3,4,6-trichloropyridazine, conversion to 3,6-dichloro-4-hydroxypyridazine, further conversion to 4-hydroxypyridazine, and finally bromination to yield 4-bromopyridazine . This method is favored for its high yield and simplicity.
化学反応の分析
Types of Reactions: 4-Bromopyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling.
Common Reagents and Conditions:
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
- Substituted pyridazine derivatives.
- Alcohols and other oxidized forms of the carboxylic acid group.
科学的研究の応用
4-Bromopyridazine-3-carboxylic acid is utilized in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Used in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Employed in the synthesis of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 4-bromopyridazine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity .
類似化合物との比較
3-Bromopyridine: An isomer with the bromine atom at the 3-position.
4-Bromonicotinic Acid: Similar structure but with a different nitrogen arrangement.
Uniqueness: 4-Bromopyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a bromine atom and a carboxylic acid group makes it a versatile compound in various applications.
特性
分子式 |
C5H3BrN2O2 |
|---|---|
分子量 |
202.99 g/mol |
IUPAC名 |
4-bromopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C5H3BrN2O2/c6-3-1-2-7-8-4(3)5(9)10/h1-2H,(H,9,10) |
InChIキー |
ZAMXDWURTXOCNC-UHFFFAOYSA-N |
正規SMILES |
C1=CN=NC(=C1Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15241608.png)
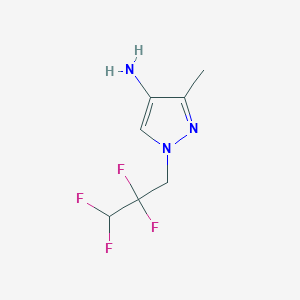
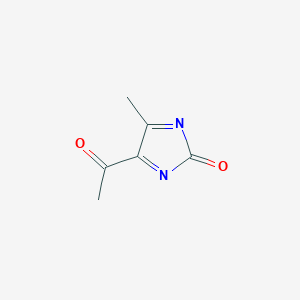
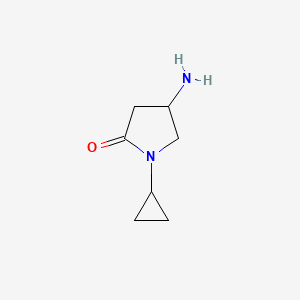
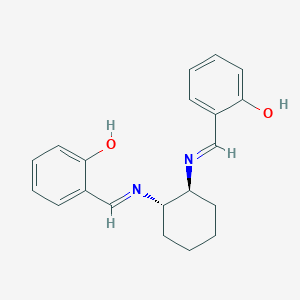
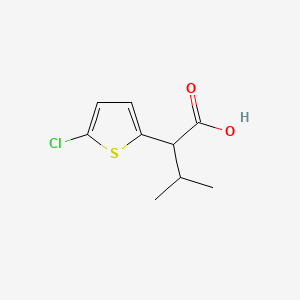
![2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15241633.png)
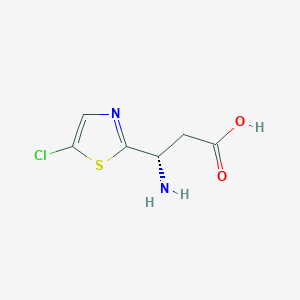
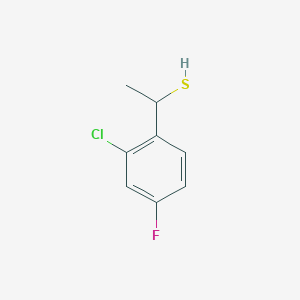
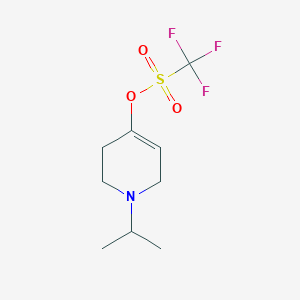
![5-[(1-Hydroxybutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B15241665.png)
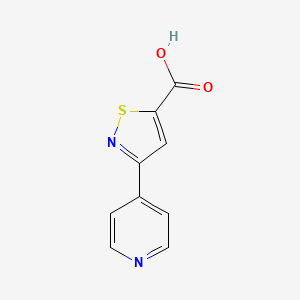
![2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide](/img/structure/B15241675.png)

